Cas no 366450-46-6 (Semialactone)

Semialactone 化学的及び物理的性質
名前と識別子
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- Semialactone
- (2S,3R,4S)-4-(2-{[(2E)-3-(3,4-Dihydroxyphenyl)-2-propenoyl]oxy}et hyl)-2-(β-D-glucopyranosyloxy)-3-vinyl-3,4-dihydro-2H-pyran-5-car boxylic acid
- [ "" ]
- FS-9839
- 366450-46-6
- HY-N1279
- AKOS040762328
- CS-0016683
- B0005-190062
- DA-67535
- (2S)-2-[1-[(1S,2S,5R,6S,9R,10R,13R,15S)-15-hydroxy-9,10,14,14-tetramethyl-16-oxapentacyclo[13.2.2.01,13.02,10.05,9]nonadecan-6-yl]ethenyl]-5-methyl-2,3-dihydropyran-6-one
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- インチ: InChI=1S/C30H44O4/c1-18-7-9-22(34-25(18)31)19(2)20-11-13-27(5)21(20)8-10-24-28(27,6)14-12-23-26(3,4)30(32)16-15-29(23,24)17-33-30/h7,20-24,32H,2,8-17H2,1,3-6H3/t20-,21-,22+,23+,24+,27-,28-,29-,30+/m1/s1
- InChIKey: ZPEFYJBGAZLAKK-IBKSRVHKSA-N
- ほほえんだ: CC1=CCC(OC1=O)C(=C)C2CCC3(C2CCC4C3(CCC5C46CCC(C5(C)C)(OC6)O)C)C
計算された属性
- せいみつぶんしりょう: 468.32400
- どういたいしつりょう: 468.32395988g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 34
- 回転可能化学結合数: 2
- 複雑さ: 965
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 9
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 7.4
- トポロジー分子極性表面積: 55.8Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.6±0.1 g/cm3
- ふってん: 801.8±65.0 °C at 760 mmHg
- フラッシュポイント: 268.2±27.8 °C
- PSA: 55.76000
- LogP: 6.18840
- じょうきあつ: 0.0±3.0 mmHg at 25°C
Semialactone セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Semialactone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN4987-1 mL * 10 mM (in DMSO) |
Semialactone |
366450-46-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-15 | |
A2B Chem LLC | AF82852-500mg |
Semialactone |
366450-46-6 | 98% by HPLC | 500mg |
$23467.00 | 2024-04-20 | |
A2B Chem LLC | AF82852-25mg |
Semialactone |
366450-46-6 | 98% by HPLC | 25mg |
$2498.00 | 2024-04-20 | |
TargetMol Chemicals | TN4987-5mg |
Semialactone |
366450-46-6 | 5mg |
¥ 3940 | 2024-07-19 | ||
A2B Chem LLC | AF82852-100mg |
Semialactone |
366450-46-6 | 98% by HPLC | 100mg |
$7293.00 | 2024-04-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S40790-5mg |
(2S,3R,4S)-4-(2-{[(2E)-3-(3,4-Dihydroxyphenyl)-2-propenoyl]oxy}et hyl)-2-(β-D-glucopyranosyloxy)-3-vinyl-3,4-dihydro-2H-pyran-5-car boxylic acid |
366450-46-6 | 5mg |
¥5600.0 | 2021-09-07 | ||
TargetMol Chemicals | TN4987-1 ml * 10 mm |
Semialactone |
366450-46-6 | 1 ml * 10 mm |
¥ 4040 | 2024-07-19 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4987-1 mg |
Semialactone |
366450-46-6 | 1mg |
¥2835.00 | 2022-02-28 | ||
TargetMol Chemicals | TN4987-5 mg |
Semialactone |
366450-46-6 | 98% | 5mg |
¥ 3,940 | 2023-07-10 | |
A2B Chem LLC | AF82852-50mg |
Semialactone |
366450-46-6 | 98% by HPLC | 50mg |
$4231.00 | 2024-04-20 |
Semialactone 関連文献
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
Semialactoneに関する追加情報
Professional Introduction to Compound with CAS No. 366450-46-6 and Product Name: Semialactone
The compound identified by the Chemical Abstracts Service Number (CAS No.) 366450-46-6 is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical and biochemical research. The product name, Semialactone, refers to a specific structural class of organic compounds characterized by a lactone ring system, which is a cyclic ester formed from a hydroxycarboxylic acid. This introduction aims to provide a comprehensive overview of the compound, its properties, potential applications, and the latest research findings that underscore its significance in modern science.
Semialactones are a subset of lactones, distinguished by the presence of an additional hydroxyl group on the ring structure. This unique configuration imparts distinct chemical reactivity and biological activity, making Semialactone compounds valuable in various scientific domains. The CAS number 366450-46-6 serves as a unique identifier for this specific molecular entity, ensuring precise classification and reference in academic and industrial settings.
In recent years, the study of Semialactone derivatives has seen remarkable advancements, particularly in the context of drug discovery and development. Researchers have been exploring the pharmacological potential of these compounds due to their ability to interact with biological targets in novel ways. For instance, studies have indicated that certain Semialactone derivatives exhibit anti-inflammatory, antioxidant, and even anticancer properties. These findings have spurred interest in synthesizing and modifying Semialactone structures to enhance their therapeutic efficacy.
The chemical synthesis of compounds with CAS No. 366450-46-6 involves intricate organic reactions that require precise control over reaction conditions and reagent selection. The formation of the lactone ring is typically achieved through cyclization reactions, often catalyzed by acid or base conditions. The presence of the hydroxyl group in Semialactone necessitates careful consideration during synthesis to prevent unwanted side reactions that could compromise the desired molecular architecture.
One of the most compelling aspects of Semialactone compounds is their versatility in biological assays. Researchers have utilized derivatives of this class to investigate mechanisms underlying various diseases, including neurodegenerative disorders and metabolic syndromes. The ability of Semialactone molecules to modulate enzyme activity and signal transduction pathways has opened new avenues for therapeutic intervention. For example, recent studies have demonstrated that certain Semialactone analogs can inhibit key enzymes involved in inflammation, offering a potential strategy for developing novel anti-inflammatory drugs.
The structural diversity of Semialactone compounds allows for extensive chemical modifications, enabling scientists to fine-tune their biological properties. Functional groups such as hydroxyls, alcohols, and carboxylic acids can be strategically introduced or removed to alter reactivity and bioavailability. This flexibility has been instrumental in developing lead compounds for clinical trials. Additionally, computational modeling techniques have been employed to predict the binding affinity of Semialactone derivatives to target proteins, accelerating the drug discovery process.
Industrial applications of compounds with CAS No. 366450-46-6 are also emerging, particularly in agrochemicals and specialty chemicals. The unique chemical properties of Semialactone make it suitable for use as an intermediate in synthesizing biodegradable polymers and other environmentally friendly materials. Furthermore, its role as a precursor in fine chemical synthesis underscores its importance in manufacturing high-value products used in pharmaceuticals and cosmetics.
The regulatory landscape for Semialactone compounds is evolving alongside advancements in synthetic chemistry and biological research. Regulatory agencies require thorough characterization and safety assessments before approving these substances for commercial use or clinical application. However, the growing body of research supporting the benefits of Semialactone derivatives suggests that they may soon find broader acceptance in various industries.
In conclusion, the compound identified by CAS No. 366450-46-6, particularly when referred to as Semialactone, represents a fascinating area of study with significant implications for pharmaceuticals, agrochemicals, and materials science. The unique structural features and biological activities of this class of compounds continue to drive innovation across multiple scientific disciplines. As research progresses, it is likely that new applications and derivatives will be discovered, further solidifying the importance of Semialactone compounds in modern chemistry and biology.
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